molecular formula C7H5BrN2O B1374643 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 640735-27-9

4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Cat. No. B1374643
CAS RN: 640735-27-9
M. Wt: 213.03 g/mol
InChI Key: UUCNAKVODHYUMW-UHFFFAOYSA-N
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Description

“4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide” is a chemical compound with the molecular formula C7H5BrN2O . It is related to the “4-bromo-1H-pyrrolo[2,3-b]pyridine” and “4-Bromo-7-azaindole” compounds .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, related compounds have been synthesized through various methods. For instance, substituted pyridines have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .

Scientific Research Applications

Synthesis and Functionalization

  • 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide has been achieved through regioselective fluorination, demonstrating the compound's utility in chemical synthesis (Thibault et al., 2003).
  • The compound has also been used in the functionalization of 1H-pyrrolo[2,3-b]pyridine, aiding in the development of new compounds with potential applications in agrochemicals and functional materials. This involves introducing various amino groups and achieving polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups (Minakata et al., 1992).

Crystal Structure and Spectroscopy

  • The study of 2-Bromo-4-nitropyridine N-oxide, a related compound, has provided insights into the crystal structure and vibrational spectra of similar heterocyclic compounds. This includes understanding the orientation of bromine ions and oxygen atoms in relation to the pyridine ring, which is crucial for interpreting molecular interactions (Hanuza et al., 2002).

Reaction Mechanisms and Synthesis Strategies

  • The compound has been utilized to study various reaction mechanisms and synthesis strategies for related heterocyclic frameworks. For instance, the preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine through Fischer indole cyclization highlights its role in synthesizing complex heterocycles (Alekseyev et al., 2015).
  • In the field of organic chemistry, it's been used to explore rearrangements of pyrrolopyridinium salts into derivatives of pyrrolopyridin-2-one, thereby contributing to the understanding of isoxazole chemistry (Jones & Phipps, 1974).

properties

IUPAC Name

4-bromo-7-hydroxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-2-4-10(11)7-5(6)1-3-9-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCNAKVODHYUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=C(C=CN2O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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